Chemical structure properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
Chemical structure properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
An In-depth Technical Guide to the Chemical Structure and Properties of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
Executive Summary
This technical guide provides a comprehensive analysis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine, a molecule of significant interest to medicinal chemists and drug development professionals. The compound incorporates three key structural motifs: a 4-bromophenyl ether, a flexible ethyl linker, and a rigid cyclopropylamine moiety. Each of these components has been independently validated in numerous drug discovery programs for its ability to confer desirable pharmacological and pharmacokinetic properties. The cyclopropyl group, in particular, is a versatile fragment known to enhance potency, improve metabolic stability, and modulate physicochemical properties.[1] This guide will detail the molecule's physicochemical characteristics, propose a robust synthetic and purification protocol grounded in established chemical principles, outline methods for its analytical characterization, and explore its potential as a valuable scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: A Molecule of Strategic Interest
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine represents a strategic starting point for drug discovery programs. Its architecture is a deliberate convergence of functionalities that address common challenges in medicinal chemistry.
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The Cyclopropylamine Moiety: The inclusion of a cyclopropane ring is a well-established strategy in modern drug design.[2] Its rigid, three-dimensional structure can enforce a specific conformation, leading to more favorable and entropically less-costly binding to a biological target.[1] Furthermore, the cyclopropyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its unique electronic properties can also modulate the pKa of the adjacent amine, influencing properties like solubility and cell permeability.[1]
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The 4-Bromophenoxy Group: The bromo-substituted phenyl ring serves as a versatile aromatic core. The bromine atom can act as a key binding feature, engaging in halogen bonding with the target protein. It also provides a handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate analogues for structure-activity relationship (SAR) studies.
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Pharmacological Precedent: While this specific molecule is not extensively documented as an active pharmaceutical ingredient, its constituent parts are present in numerous biologically active agents. Phenylcyclopropylamines are known to interact with various CNS targets, including serotonin (5-HT) receptors and monoamine-modifying enzymes.[3][4] For instance, functionalized cyclopropanamines have been investigated as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in a range of neurological disorders.[5] This precedent suggests that N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a promising scaffold for exploring novel CNS-active agents.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure
Caption: 2D structure of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine.
Property Data Summary
| Property | Value | Source |
| CAS Number | 18381-82-3 | [6] |
| Molecular Formula | C₁₁H₁₄BrNO | [6] |
| Molecular Weight | 256.14 g/mol | [6] |
| SMILES | BrC1=CC=C(OCCNC2CC2)C=C1 | [6] |
| Predicted XLogP3 | 2.9 | Computational Prediction |
| Predicted pKa (Amine) | 9.8 | Computational Prediction |
| Hydrogen Bond Donors | 1 | Computational Prediction |
| Hydrogen Bond Acceptors | 2 | Computational Prediction |
| Rotatable Bonds | 4 | Computational Prediction |
Synthesis and Purification Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis and purification workflow.
Step 1: Synthesis of 1-(2-Bromoethoxy)-4-bromobenzene (Intermediate)
Rationale: The Williamson ether synthesis is a classic and highly efficient method for forming aryl ethers. Using potassium carbonate as a mild base is advantageous as it is inexpensive, easy to remove by filtration, and minimizes side reactions. Acetone is a suitable solvent due to its appropriate boiling point and ability to dissolve the reactants. 1-Bromo-2-chloroethane is chosen as the electrophile; the bromo group is significantly more reactive than the chloro group in this substitution, allowing for selective formation of the desired intermediate.
Protocol:
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (10 mL/g of phenol).
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Stir the suspension at room temperature for 15 minutes.
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Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of N-(2-(4-bromophenoxy)ethyl)cyclopropanamine
Rationale: This step involves a nucleophilic substitution where cyclopropylamine displaces the terminal bromine atom of the intermediate. Using an excess of cyclopropylamine serves a dual purpose: it acts as the nucleophile and also as the base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Protocol:
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In a sealed pressure vessel, dissolve the crude 1-(2-bromoethoxy)-4-bromobenzene (1.0 eq) in acetonitrile (15 mL/g).
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Add cyclopropylamine (3.0-4.0 eq) to the solution.
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Seal the vessel and heat the reaction mixture to 80-90°C for 24 hours. The development of pressure is expected.
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Monitor the reaction by TLC or LC-MS.
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After cooling to room temperature, carefully vent the vessel.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopropylamine.
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Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude final product.
Purification Protocol
Rationale: The crude product will likely contain unreacted starting material and side products. Flash column chromatography is the standard method for purifying research-scale quantities of small molecules. A gradient elution from a non-polar to a more polar solvent system allows for the separation of compounds with different polarities.
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Prepare a silica gel column.
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Adsorb the crude product onto a small amount of silica gel.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate). A small amount of triethylamine (0.5%) can be added to the mobile phase to prevent the amine product from streaking on the acidic silica gel.
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Collect fractions and analyze by TLC.
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Combine the pure fractions and concentrate under reduced pressure to afford N-(2-(4-bromophenoxy)ethyl)cyclopropanamine as a pure solid or oil.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The aromatic protons on the bromophenyl ring should appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. The two methylene groups (-O-CH₂-CH₂-N-) will appear as triplets between δ 2.8-4.2 ppm. The cyclopropyl protons will produce complex multiplets in the upfield region, typically between δ 0.4-2.5 ppm. The N-H proton will likely be a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms. Characteristic signals include those for the aromatic carbons (δ 110-160 ppm), the aliphatic linker carbons (δ 40-70 ppm), and the highly shielded cyclopropyl carbons (δ 5-35 ppm).
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HRMS (High-Resolution Mass Spectrometry): HRMS will provide an exact mass measurement, confirming the elemental composition (C₁₁H₁₄BrNO). A key diagnostic feature will be the isotopic pattern of the molecular ion peak, showing two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the presence of the bromine-79 and bromine-81 isotopes.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands, including a C-O-C ether stretch (~1240 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), an N-H bend (~1600 cm⁻¹), and C-H stretches for both sp² and sp³ hybridized carbons (~2850-3100 cm⁻¹).
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HPLC (High-Performance Liquid Chromatography): Purity is best assessed using reverse-phase HPLC. A typical method would employ a C18 column with a gradient elution of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid as a modifier) and UV detection (e.g., at 220 nm and 254 nm). This technique should show a single major peak for the pure compound, allowing for quantification of purity.
Potential Applications in Drug Discovery
N-(2-(4-bromophenoxy)ethyl)cyclopropanamine is a versatile scaffold that can be leveraged in multiple ways within a drug discovery campaign.
Scaffold for CNS-Targeted Libraries
Given the prevalence of the phenylcyclopropylamine core in CNS-active agents, this molecule is an ideal starting point for building a focused library of compounds. Its potential as a modulator of serotonin receptors or as an inhibitor of enzymes like LSD1 warrants investigation.[3][5]
Structure-Activity Relationship (SAR) Vector Analysis
The molecule offers three clear vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and ADME properties.
Caption: Key vectors for structure-activity relationship (SAR) exploration.
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Vector 1 (Aromatic Ring): The bromine atom is a prime site for modification via palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents, probing electronic and steric effects on target binding.
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Vector 2 (Ethyl Linker): The length and flexibility of the ethyl linker can be altered. Shortening, lengthening, or introducing rigidity (e.g., with a double bond or incorporating it into a ring) can significantly impact the compound's conformational profile and biological activity.
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Vector 3 (Cyclopropylamine): The secondary amine can be alkylated or acylated to explore further interactions with the target. The cyclopropyl group itself can be substituted or replaced with other small, strained rings (e.g., cyclobutyl) to fine-tune activity.
References
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Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropan-1-amine. Retrieved from [Link]
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